3-Chloro-5-methylbenzoic acid
Overview
Description
3-Chloro-5-methylbenzoic acid is an organic compound with the chemical formula C8H7ClO2. It is a white crystalline solid that is soluble in alcohol and ether but insoluble in water . This compound is an important intermediate in organic synthesis, commonly used in the preparation of various organic compounds such as medicines, dyes, and pesticides .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that benzoic acid derivatives can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is known that benzoic acid derivatives can cause changes in the function of target molecules, potentially leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-methylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in subsequent biochemical reactions. Additionally, this compound can act as a substrate for esterases, leading to its hydrolysis and the formation of corresponding metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor-kappa B (NF-κB). Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of enzymes, resulting in changes in cellular function. For example, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. Additionally, threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions to form glucuronides or sulfates. These metabolites can be excreted from the body through urine or bile. The involvement of this compound in these metabolic pathways can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methylbenzoic acid can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Formation of Trimethylsilyl Ester: 3-Chlorobenzoic acid is reacted with a trimethylsilane compound to form the trimethylsilyl ester of this compound.
Acid Hydrolysis: The trimethylsilyl ester is then subjected to acid hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Reduction: Products include 3-chloro-5-methylbenzyl alcohol or 3-chloro-5-methylbenzaldehyde.
Oxidation: The major product is 3-chloro-5-carboxybenzoic acid.
Scientific Research Applications
3-Chloro-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
3-Chlorobenzoic Acid: Similar structure but lacks the methyl group.
5-Chlorobenzoic Acid: Similar structure but the chlorine atom is positioned differently.
3-Methylbenzoic Acid: Similar structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-5-methylbenzoic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUIOLZHUUHESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545482 | |
Record name | 3-Chloro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-33-2 | |
Record name | 3-Chloro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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